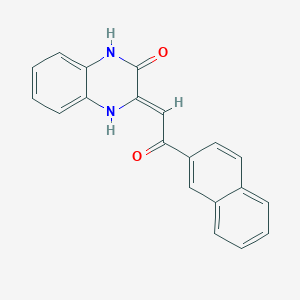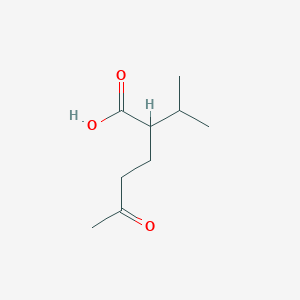
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranoside, phenyl, tetraacetate: is a chemical compound that belongs to the class of glycosides. It is a derivative of glucose where the hydroxyl groups are acetylated, and a phenyl group is attached to the glucose molecule. This compound is often used in biochemical research, particularly in the study of carbohydrate chemistry and glycoside hydrolases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of beta-D-Glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose using acetyl groups. This is achieved by reacting glucose with acetic anhydride in the presence of a catalyst such as pyridine. The phenyl group is then introduced through a glycosylation reaction, where phenol is reacted with the protected glucose derivative under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranoside, phenyl, tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield beta-D-Glucopyranoside and acetic acid.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Beta-D-Glucopyranoside and acetic acid.
Oxidation: Phenolic derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranoside, phenyl, tetraacetate has several scientific research applications:
Chemistry: Used as a model compound in the study of glycoside hydrolases and carbohydrate chemistry.
Biology: Employed in the study of enzyme-substrate interactions and the role of glycosides in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the synthesis of other glycoside derivatives and as a starting material for the production of bioactive compounds
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) translocation and the suppression of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Phenyl-beta-D-glucopyranoside: Similar structure but without the acetyl groups.
Phenyl-beta-D-galactopyranoside: Similar structure but with a different sugar moiety.
1-Phenyl-1-thio-beta-D-glucopyranoside tetraacetate: Contains a sulfur atom instead of an oxygen atom in the glycosidic linkage
Uniqueness: Beta-D-Glucopyranoside, phenyl, tetraacetate is unique due to its acetylated hydroxyl groups, which can influence its solubility, stability, and reactivity. The presence of the phenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPFIHCMIKXMU-OUUBHVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B7780828.png)
![4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclohexyl]-benzamide](/img/structure/B7780833.png)

![(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7780851.png)



![Benzeneacetic acid, alpha-[[(4-methoxyphenyl)sulfonyl]amino]-, (S)- (9CI)](/img/structure/B7780876.png)



![(5R,8R,10S,13S)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B7780891.png)

